(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Description
Propriétés
IUPAC Name |
6-chloro-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-5-10(17-6-16-9)18-7-1-3-8(4-2-7)19-11(13,14)15/h1-6H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKICFGZSQFAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714962-04-6 | |
| Record name | (6-chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine typically involves the reaction of 6-chloro-4-aminopyrimidine with 4-trifluoromethoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Chloro Substituent Modifications
- 6-Chloro-N-[3-(trifluoromethyl)-phenyl]pyrimidin-4-amine (CAS 872510-82-2): Differs by replacing the trifluoromethoxy group with a trifluoromethyl group at the para position of the phenyl ring. Molecular weight: 273.64 g/mol.
(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride (CAS 1185318-56-2):
Additional Substituents on the Pyrimidine Core
- 6-Chloro-N-cyclopentyl-2-methyl-5-[3-(trifluoromethoxy)phenyl]pyrimidin-4-amine (CAS 917895-88-6): Features a methyl group at the 2-position and a cyclopentylamine substituent. Molecular formula: C₁₇H₁₇ClF₃N₃O.
Functional Group Modifications on the Aromatic Ring
Trifluoromethoxy vs. Trifluoromethyl Groups
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: Incorporates a trifluoromethyl-anilino side chain instead of a direct trifluoromethoxy-phenyl group. Demonstrated a melting point of 469–471 K, suggesting higher crystallinity compared to trifluoromethoxy analogs .
- 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4): Replaces the trifluoromethoxy group with a fluorophenylsulfanyl moiety. Molecular weight: 255.7 g/mol.
Solubility and pKa
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine :
- 6-Chloro-N-[3-(trifluoromethyl)-phenyl]pyrimidin-4-amine: No explicit pKa data, but the trifluoromethyl group likely lowers basicity compared to trifluoromethoxy analogs .
Activité Biologique
Introduction
The compound (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine is a synthetic organic molecule characterized by its unique structural features, including a chloro-substituted pyrimidine ring and a trifluoromethoxy group attached to a phenyl moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.641 g/mol. The presence of functional groups such as the amine and trifluoromethoxy groups indicates diverse chemical reactivity, which can be exploited for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.641 g/mol |
| LogP | 3.845 |
| PSA (Polar Surface Area) | 47.040 Ų |
The biological activity of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine can be predicted through computational models such as the PASS (Prediction of Activity Spectra for Substances) software. Initial assessments suggest that compounds with similar structures may exhibit activity against various targets, including:
- Enzymes involved in metabolic pathways.
- Receptors implicated in diseases such as cancer and inflammation.
The compound's ability to engage in hydrogen bonding due to its amine group may enhance its interaction with biological macromolecules, influencing its pharmacological profile.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of pyrimidine derivatives, including compounds structurally related to (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine. The results indicated that these derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : Research has shown that similar pyrimidine compounds can act as inhibitors of specific enzymes involved in cancer metabolism, such as thymidylate synthase. This inhibition can lead to reduced tumor growth and enhanced efficacy when used alongside traditional chemotherapeutics .
- Antioxidant Properties : Investigations into the antioxidant capabilities of related compounds have demonstrated their ability to mitigate oxidative stress in cellular models, which is crucial for protecting cells from damage associated with various diseases .
Interaction Studies
Understanding how (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine interacts with biological targets is essential for elucidating its pharmacological profile. Techniques such as molecular docking studies and binding affinity assays are employed to assess these interactions.
Molecular Docking Example
A molecular docking study was conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The results indicated favorable binding interactions, suggesting that modifications to the structure could enhance potency and selectivity against specific targets.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been identified, which may provide insights into the biological activity of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Chloropyrimidine | Chlorine on pyrimidine | Basic structure for many derivatives |
| 4-Trifluoromethoxyaniline | Aniline structure with trifluoromethyl | Strong electron-withdrawing properties |
| 5-Fluorouracil | Fluorinated pyrimidine derivative | Established anticancer agent |
Q & A
Q. What are the standard synthetic routes for preparing (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine, and how are reaction conditions optimized for yield?
Methodological Answer: A common synthetic route involves condensation reactions under reflux conditions. For example, a related pyrimidine derivative was synthesized by refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform for 5 hours, followed by column chromatography and crystallization . Key optimization parameters include solvent choice (e.g., chloroform for solubility), reaction time, and purification methods (e.g., silica gel chromatography). Yields up to 78.7% have been reported under these conditions.
Q. How is the compound characterized structurally, and what analytical techniques are most effective?
Methodological Answer: X-ray crystallography is the gold standard for determining crystal structure and hydrogen-bonding interactions. For instance, dihedral angles between the pyrimidine ring and substituent groups (e.g., 12.8° for phenyl groups) provide insights into molecular conformation . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments and substituent connectivity.
- HPLC : For purity assessment (>98% purity is typical in research-grade samples).
- Mass spectrometry : To verify molecular weight (e.g., 289.72 g/mol for a related compound) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from structural polymorphisms or variations in assay conditions. For example, polymorphic forms of pyrimidine derivatives exhibit differences in hydrogen-bonding networks, which can alter biological activity . To address contradictions:
- Conduct systematic crystallographic comparisons to identify polymorphic variations.
- Standardize in vitro assay conditions (e.g., cell lines, incubation times).
- Validate activity using orthogonal methods (e.g., enzymatic assays vs. cellular viability tests).
Q. What computational strategies predict the compound's interaction with biological targets?
Methodological Answer: Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are widely used. For example, docking studies on similar pyrimidine derivatives revealed interactions with kinase active sites, guided by electronic properties of the trifluoromethoxy group . Steps include:
- Target selection : Prioritize receptors with known affinity for pyrimidine cores (e.g., tyrosine kinases).
- Parameter optimization : Adjust force fields to account for halogen bonds (Cl, F) and π-π stacking.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Q. How do structural modifications at specific pyrimidine ring positions influence binding affinity and selectivity?
Methodological Answer: Substituent effects are critical. For example, replacing the 4-methoxyphenyl group with a morpholinophenyl moiety (as in 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine) enhances solubility and target selectivity due to increased hydrogen-bonding potential . Methodological approaches include:
- SAR (Structure-Activity Relationship) studies : Systematically vary substituents (e.g., Cl, CF₃O) and measure activity.
- Co-crystallization : Resolve binding modes with target proteins to guide rational design.
Q. What strategies improve the compound's solubility for in vitro assays?
Methodological Answer: Poor solubility is addressed via:
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Derivatization : Introduce polar groups (e.g., morpholine, sulfonyl) without disrupting the pharmacophore .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Additional Advanced Questions
Q. How does the trifluoromethoxy group influence the compound's electronic properties and reactivity?
Methodological Answer: The -OCF₃ group is electron-withdrawing, reducing electron density on the pyrimidine ring and enhancing electrophilic substitution reactivity. This is confirmed via:
- DFT calculations : Analyze charge distribution and frontier molecular orbitals.
- Hammett substituent constants : Correlate σ values with reaction rates in Suzuki-Miyaura couplings .
Q. What experimental designs are recommended for studying the compound's stability under physiological conditions?
Methodological Answer:
- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures.
- Light exposure tests : Assess photodegradation kinetics using UV-Vis spectroscopy .
Q. How can researchers validate the compound's role as a kinase inhibitor in mechanistic studies?
Methodological Answer:
- Kinase profiling panels : Test against a panel of 50+ kinases to identify selectivity.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- Western blotting : Measure downstream phosphorylation markers (e.g., ERK, AKT) .
Q. What are the best practices for reconciling divergent spectroscopic data in structural elucidation?
Methodological Answer:
- Multi-nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to resolve ambiguities.
- Cross-validate with IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹).
- Compare with computational predictions : Use software like ACD/Labs to simulate spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
